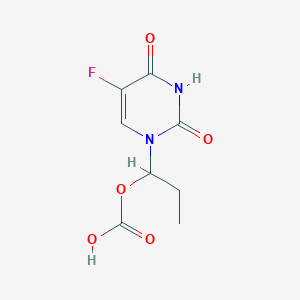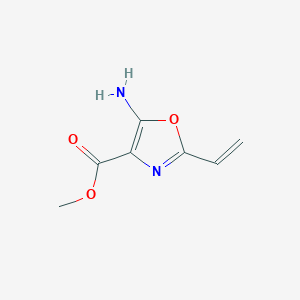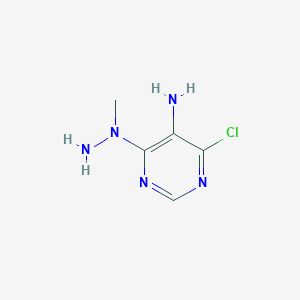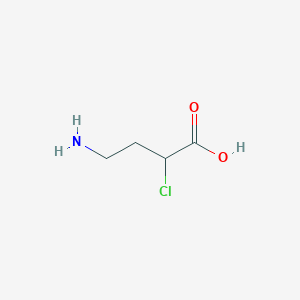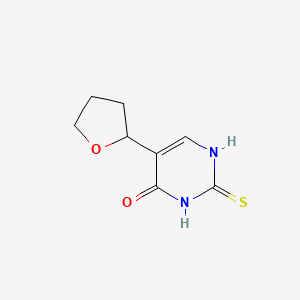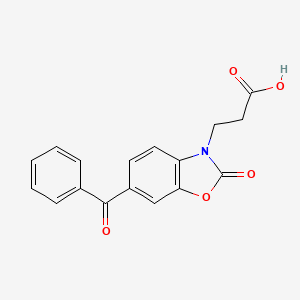![molecular formula C19H22N4O B12916531 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- CAS No. 89459-60-9](/img/structure/B12916531.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is a compound belonging to the class of acridines, which are known for their planar tricyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure allows it to intercalate into DNA, disrupting the function of topoisomerases, which are enzymes critical for DNA replication and transcription.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The 2-(dimethylamino)ethyl group is introduced via an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the acridine ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nitro derivatives, while reduction could yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is used as a model compound for studying DNA intercalation and the effects of structural modifications on binding affinity and specificity.
Biology
In biological research, this compound is used to study the mechanisms of DNA replication and transcription, as well as the role of topoisomerases in these processes.
Medicine
Medically, the compound has shown promise as an antitumor agent. Its ability to intercalate into DNA and inhibit topoisomerase activity makes it a potential candidate for cancer therapy.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a tool for studying drug-DNA interactions.
Wirkmechanismus
The primary mechanism of action for 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This intercalation inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. By trapping the topoisomerase-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide: A derivative with a longer alkyl chain, affecting its binding affinity and specificity.
Uniqueness
What sets 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide apart is its specific substitution pattern, which optimizes its DNA intercalating ability and topoisomerase inhibition. The presence of the dimethylaminoethyl group enhances its solubility and cellular uptake, making it a more effective antitumor agent compared to its analogs.
Eigenschaften
CAS-Nummer |
89459-60-9 |
|---|---|
Molekularformel |
C19H22N4O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
XJZPZEACWDVONV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-b]furan](/img/structure/B12916448.png)

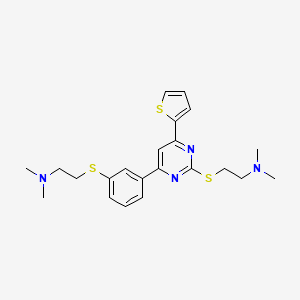
![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)


